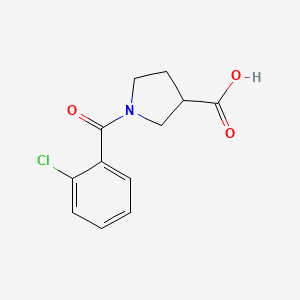

1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-(2-chlorobenzoyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-9(10)11(15)14-6-5-8(7-14)12(16)17/h1-4,8H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGKKBMPCNACMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”.

Biochemical Pathways

Compounds containing the pyrrolidine ring are known to interact with various biochemical pathways, influencing the activity of different enzymes and receptors.

Pharmacokinetics

Compounds containing the pyrrolidine ring are known to have diverse pharmacokinetic properties, which can be influenced by the nature and position of substituents on the ring.

生化学分析

Biochemical Properties

1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents. Additionally, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific proteins can alter signal transduction pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the concentration and duration of exposure to the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their function. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to the compound can lead to sustained changes in cellular processes, depending on its stability and concentration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism. The specific enzymes and pathways involved depend on the compound’s structure and interactions with other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions determine the compound’s bioavailability and effectiveness in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.

生物活性

1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

The compound features a pyrrolidine ring substituted with a chlorobenzoyl group and a carboxylic acid moiety, which may enhance its interaction with biological targets. The structural formula can be represented as follows:

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Compounds with similar structures have been investigated for their ability to inhibit various enzymes relevant to disease pathways, including those involved in cancer and inflammation.

Table 1: Enzyme Inhibition Activities of Related Compounds

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Compound A | Cyclooxygenase-2 (COX-2) | Competitive | 5.0 |

| Compound B | Lipoxygenase (LOX) | Non-competitive | 10.0 |

| This compound | Unknown | TBD | TBD |

Note: TBD = To Be Determined

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Preliminary studies suggest moderate cytotoxicity against several lines, indicating a possible role in cancer therapy.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound demonstrated an IC50 value of approximately 15 µM, suggesting significant activity compared to control compounds.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties , particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

| Escherichia coli | >64 µg/mL |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The chlorobenzoyl moiety may enhance binding affinity, leading to modulation of key signaling pathways.

科学的研究の応用

Chemical Properties and Structure

1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 2-chlorobenzoyl group. This unique structure contributes to its chemical reactivity and biological activity. The presence of the carboxylic acid functional group enhances its solubility in polar solvents, making it suitable for various applications.

Medicinal Chemistry

This compound is primarily explored for its pharmacological properties . It serves as a scaffold for the development of new drugs targeting various diseases. The compound's ability to interact with biological receptors makes it a candidate for studies on enzyme inhibition and receptor binding.

- Case Study : Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit significant biological activities, including anti-inflammatory and analgesic effects. For instance, modifications to the chlorobenzoyl moiety can enhance the compound's affinity for specific targets, leading to improved therapeutic profiles.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its versatile reactivity allows it to undergo various chemical transformations, including:

- Oxidation : The compound can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions can convert carbonyl groups into alcohols.

- Substitution : Nucleophilic substitution can occur at the chlorobenzoyl group, allowing for the introduction of different nucleophiles.

This versatility makes it valuable in synthesizing pharmaceuticals and specialty chemicals.

Industrial Applications

This compound finds applications in the production of specialty chemicals . Its unique properties are exploited in creating materials with specific functionalities, such as:

- Coatings and Polymers : The compound can be used as an intermediate in producing coatings that require enhanced durability or chemical resistance.

- Agricultural Chemicals : Its derivatives are being investigated for use as agrochemicals, potentially serving as herbicides or fungicides due to their biological activity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Basic pyrrolidine structure | Naturally occurring amino acid derivative |

| 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid | Different chlorobenzoyl position | Varying biological activity due to structural differences |

| 4-Chlorobenzoyl derivatives | Similar benzoyl moiety | Different reactivity profiles due to substituent variations |

This comparison highlights how specific substitutions influence the compound's reactivity and biological activity.

類似化合物との比較

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Aromatic vs. Aliphatic Substituents: The 2-chlorobenzoyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to aliphatic derivatives like 1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid (logP ~1.8) .

- Bioactivity: Compounds with electron-withdrawing groups (e.g., Cl, trifluoromethyl) show enhanced enzyme inhibition.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The pyrazolo-pyridine derivative (CAS 1011399-97-5) has a rigid aromatic structure, leading to higher thermal stability but lower solubility than the target compound .

- The methyl-oxo analogue (CAS 42346-68-9) lacks aromatic substituents, resulting in reduced metabolic stability compared to chlorobenzoyl derivatives .

準備方法

Catalytic Hydrogenation and Esterification

A patented method describes the synthesis of pyrrolidine-2-carboxylic acid derivatives involving catalytic hydrogenation under controlled pressure and temperature conditions:

- Starting from benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, the reaction is carried out in a mixed solvent system of ethanol and dimethylformamide (DMF).

- Hydrogen gas is introduced at 1.4 to 1.5 MPa pressure, with stirring at 50 °C.

- Subsequent esterification is conducted at low temperature (-70 °C) with careful addition of ethyl ester, followed by quenching with acetic acid and ethyl acetate extraction.

This method ensures high stereoselectivity and purity of the pyrrolidine intermediate, which can be further functionalized to introduce the 2-chlorobenzoyl group.

Transition Metal-Catalyzed 1,4-Addition

A highly efficient route to 1-(2-chlorobenzoyl)pyrrolidine-3-carboxylic acid analogs employs rhodium(I)-catalyzed 1,4-addition of arylboronic esters to enantiopure enones:

- The key step involves conjugate addition of a 2-chlorophenylboronic ester to an enantiopure pyrrolidine enone substrate.

- This reaction proceeds with full diastereoselectivity, yielding a single stereoisomer of the arylated product.

- Subsequent reduction of the lactam ring with borane complexes and removal of protecting groups (e.g., tert-butyldimethylsilyl ethers) afford diol intermediates.

- Final oxidation steps convert diols to the corresponding carboxylic acid functionalities, completing the synthesis of the target compound.

This method is notable for its stereocontrol, mild reaction conditions, and adaptability to various aryl substituents, including the 2-chloro substituent.

C(sp3)-H Activation and Arylation Strategy

Recent advances include a novel C(sp3)-H activation strategy enabling direct functionalization of the pyrrolidine ring:

- This approach utilizes a chiral catalyst system to activate the C(sp3)-H bond adjacent to the nitrogen atom.

- Arylation with 2-chlorobenzoyl or related aryl groups proceeds with high enantioselectivity.

- The method reduces the number of synthetic steps by avoiding pre-functionalization and protecting group manipulations.

- It also allows late-stage diversification, facilitating structure-activity relationship studies of analogs.

This strategy represents a breakthrough in the efficient preparation of this compound derivatives with precise stereochemical control.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields reported for the preparation of this compound analogs:

| Step | Reaction Type | Conditions | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation | 1.4–1.5 MPa H2, 50 °C, EtOH/DMF | Pd or chiral catalyst M | >80 | High stereoselectivity |

| 2 | 1,4-Addition (Conjugate addition) | Rh(I) catalyst, room temp to 50 °C | Rhodium(I) complex, arylboronic ester | 84 | Full diastereoselectivity achieved |

| 3 | Lactam reduction | Borane in THF | Borane-THF complex | 50–60 | Efficient reduction of lactam ring |

| 4 | Deprotection | TBAF or TFA in DCM | TBAF (for silyl ether removal) | >90 | Clean removal of protecting groups |

| 5 | Oxidation | RuCl3 catalyst, mild conditions | Ruthenium catalyst | 60–70 | Converts diols to carboxylic acids |

Research Findings and Optimization Notes

- The stereochemistry of the pyrrolidine ring is critical for biological activity; thus, enantiopure starting materials and chiral catalysts are preferred.

- The 2-chlorobenzoyl substituent influences receptor binding and selectivity, necessitating precise introduction via arylation or conjugate addition.

- Oxidation steps require careful control to avoid side reactions such as unwanted N-oxidation.

- Protective groups like tert-butyldimethylsilyl ethers facilitate selective functional group transformations but must be removed efficiently to avoid yield loss.

- Late-stage diversification via coupling reactions (e.g., Suzuki cross-coupling) allows the synthesis of analog libraries for structure-activity relationship studies.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step routes, such as:

Core Structure Formation : Condensation of pyrrolidine-3-carboxylic acid derivatives with 2-chlorobenzoyl chloride. Boc (tert-butoxycarbonyl) protection is often employed to stabilize intermediates .

Catalytic Steps : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands like XPhos enhance coupling reactions, as seen in analogous heterocyclic syntheses .

Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility and reaction efficiency .

| Key Reaction Parameters | Examples from Evidence |

|---|---|

| Catalysts | Pd(OAc)₂, Cs₂CO₃ |

| Protecting Groups | Boc |

| Solvents | DMF, toluene |

| Temperature Range | 40–100°C |

Q. How can researchers reliably characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., chlorobenzoyl group at pyrrolidine-N) .

- HPLC-MS : Validates purity (>95%) and detects trace impurities, critical for pharmacological studies .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for related pyrrolidine carboxylates .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what chiral separation methods are recommended?

Methodological Answer:

Q. How should researchers address stability contradictions in storage conditions for this compound?

Methodological Answer:

- Thermal Stability : Store at –20°C under inert atmosphere; Boc-protected analogs degrade above 40°C .

- Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8.0, as ester/carboxylic acid groups may hydrolyze .

- Analytical Monitoring : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How can conflicting biological activity data for this compound be systematically investigated?

Methodological Answer:

- Purity Verification : Re-test batches using orthogonal methods (HPLC, LC-MS) to rule out impurity-driven artifacts .

- Stereochemical Confirmation : Re-evaluate stereochemistry via NOESY NMR or single-crystal XRD, as misassignment is common in pyrrolidines .

- Target Binding Assays : Use surface plasmon resonance (SPR) to validate binding kinetics to intended targets (e.g., enzymes or receptors) .

Q. What computational strategies are suitable for modeling the interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., PD-1/PD-L1 for related compounds) .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using datasets from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。